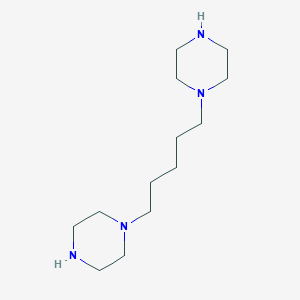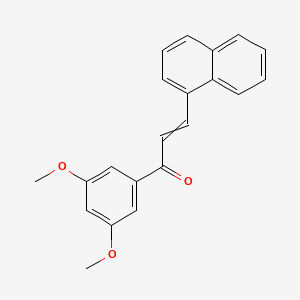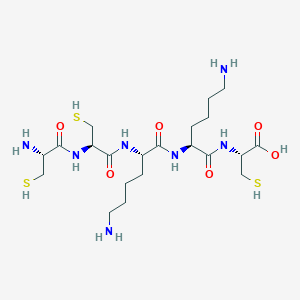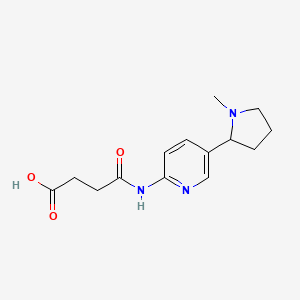
1,1'-(Pentane-1,5-diyl)dipiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Pentane-1,5-diyl)dipiperazine is a chemical compound characterized by the presence of two piperazine rings connected by a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Pentane-1,5-diyl)dipiperazine typically involves the reaction of piperazine with 1,5-dibromopentane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of 1,1’-(Pentane-1,5-diyl)dipiperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Pentane-1,5-diyl)dipiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperazine rings can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1,1’-(Pentane-1,5-diyl)dipiperazine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects, including its use as an anxiolytic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-(Pentane-1,5-diyl)dipiperazine involves its interaction with specific molecular targets. In biological systems, it can interact with neurotransmitter receptors, leading to anxiolytic effects. The compound can also form stable complexes with metal ions, which is useful in coordination chemistry .
Comparaison Avec Des Composés Similaires
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): Similar structure but with different substituents on the piperazine rings.
1,1’-(Pyrazine-1,4-diyl)-bis(propan-2-one): Contains pyrazine rings instead of piperazine.
Uniqueness: 1,1’-(Pentane-1,5-diyl)dipiperazine is unique due to its specific pentane linkage, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
904958-91-4 |
|---|---|
Formule moléculaire |
C13H28N4 |
Poids moléculaire |
240.39 g/mol |
Nom IUPAC |
1-(5-piperazin-1-ylpentyl)piperazine |
InChI |
InChI=1S/C13H28N4/c1(2-8-16-10-4-14-5-11-16)3-9-17-12-6-15-7-13-17/h14-15H,1-13H2 |
Clé InChI |
HZOGSKJEJYLPFO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCCCCN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)
![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)

![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)

![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)
![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine](/img/structure/B12609144.png)
![1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene](/img/structure/B12609156.png)

